molecular formula C16H29NO3 B169663 N-dodecanoyl-L-Homoserine lactone CAS No. 137173-46-7

N-dodecanoyl-L-Homoserine lactone

Cat. No. B169663
M. Wt: 283.41 g/mol
InChI Key: WILLZMOKUUPJSL-AWEZNQCLSA-N
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Description

N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and affecting cellular metabolism in bacteria . It is a member of the N-acyl-homoserine lactone family .


Molecular Structure Analysis

The empirical formula of N-dodecanoyl-L-Homoserine lactone is C16H29NO3 . Its molecular weight is 283.41 .


Physical And Chemical Properties Analysis

N-dodecanoyl-L-Homoserine lactone is a white to off-white powder or crystals . It has an optical activity of [α]/D -25±5°, c = 0.2 in methanol .

Scientific Research Applications

Application 1: Quorum Sensing in Bacteria

  • Summary of the Application: N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and affecting cellular metabolism in bacteria . Quorum sensing is a cell-cell communication mechanism mediated by chemical signals that leads to differential gene expression in response to high population density .
  • Methods of Application: The molecule is naturally produced by bacteria and diffuses freely across the bacterial cell membrane. When the concentration of C12-HSL reaches a certain threshold, it binds to specific receptor proteins and triggers changes in gene expression .
  • Results or Outcomes: The presence of C12-HSL can alter the behavior of a bacterial population, allowing it to respond collectively to changes in population density. This can influence various bacterial functions, including biofilm formation, virulence, and antibiotic resistance .

Application 2: Modulation of Immune Response

  • Summary of the Application: In addition to regulating bacterial functions, C12-HSL activates NF-κB in RAW 264.7 macrophages, increasing the expression of TNF-α, interleukin-1β (IL-1β), and IL-8 .
  • Methods of Application: In experimental settings, C12-HSL can be added to cultures of immune cells, such as macrophages. The molecule can then interact with these cells and modulate their activity .
  • Results or Outcomes: The presence of C12-HSL can lead to an increased immune response, as evidenced by the increased expression of certain cytokines. This suggests that C12-HSL may play a role in the interaction between bacteria and the host immune system .

Application 3: Modulation of Cell Cycling and Metabolism

  • Summary of the Application: C12-HSL has been found to alter cell cycling and metabolism of human keratinocyte (HaCaT) cells .
  • Methods of Application: In experimental settings, C12-HSL can be added to cultures of HaCaT cells. The molecule can then interact with these cells and modulate their activity .
  • Results or Outcomes: The presence of C12-HSL can lead to changes in cell cycling and metabolism, suggesting a potential role for this molecule in cellular biology .

Application 4: Regulation of Gene Expression

  • Summary of the Application: N-dodecanoyl-L-homoserine lactone is a member of the N-acyl-homoserine lactone family. These molecules regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella .
  • Methods of Application: The molecule is naturally produced by bacteria and diffuses freely across the bacterial cell membrane. When the concentration of C12-HSL reaches a certain threshold, it binds to specific receptor proteins and triggers changes in gene expression .
  • Results or Outcomes: The presence of C12-HSL can alter the behavior of a bacterial population, allowing it to respond collectively to changes in population density. This can influence various bacterial functions, including biofilm formation, virulence, and antibiotic resistance .

Application 5: Anti-Virulence Strategy

  • Summary of the Application: C12-HSL and its analogs have been studied as potential anti-virulence drugs. By interfering with quorum sensing, these compounds can disrupt bacterial communication and attenuate their pathogenicity .
  • Methods of Application: In experimental settings, C12-HSL analogs can be added to bacterial cultures. These molecules compete with natural AHLs, disrupting the quorum sensing process .
  • Results or Outcomes: The presence of C12-HSL analogs can reduce the production of virulence factors, such as proteases and pyocyanin, and decrease the release of extracellular DNA .

Application 6: Modulation of Bronchial Epithelial Cells

  • Summary of the Application: C12-HSL has been found to induce the production of IL-8 in human bronchial epithelial cells .
  • Methods of Application: In experimental settings, C12-HSL can be added to cultures of bronchial epithelial cells. The molecule can then interact with these cells and modulate their activity .
  • Results or Outcomes: The presence of C12-HSL can lead to an increased immune response, as evidenced by the increased production of IL-8 .

Future Directions

Understanding the interactions between bacterial signaling molecules like N-dodecanoyl-L-Homoserine lactone and the host tissue environment will allow for future studies that determine the contribution of bacteria to the onset, progression, and therapy response of diseases like cancer . Additionally, disabling quorum sensing circuits by certain small-molecule compounds, known as quorum-sensing inhibitors (QSIs), has been proposed as a strategy to attenuate bacterial pathogenicity .

properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILLZMOKUUPJSL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299632
Record name N-Dodecanoyl-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-dodecanoyl-L-Homoserine lactone

CAS RN

137173-46-7
Record name N-Dodecanoyl-L-homoserine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137173-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dodecanoyl-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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